molecular formula C8H13N3O3 B13644749 5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13644749
M. Wt: 199.21 g/mol
InChI Key: LHYMKJKLTFDVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives with various reagents . The reaction conditions typically include the use of solvents such as ethanol and catalysts like pyrrolidine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both amino and hydroxybutyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

5-amino-1-(4-hydroxybutyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O3/c9-6-5-11(3-1-2-4-12)8(14)10-7(6)13/h5,12H,1-4,9H2,(H,10,13,14)

InChI Key

LHYMKJKLTFDVPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCCCO)N

Origin of Product

United States

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